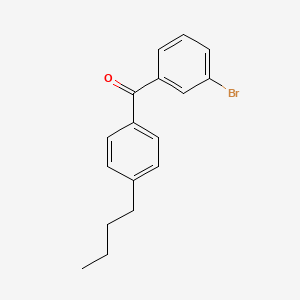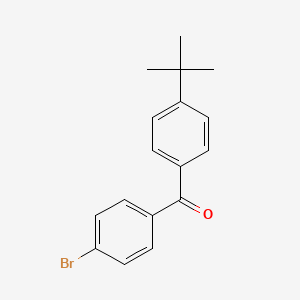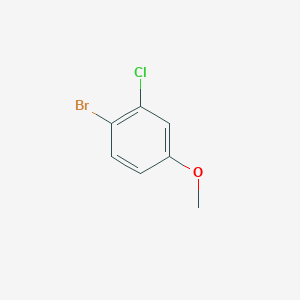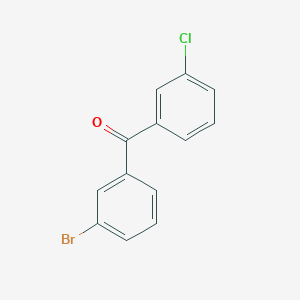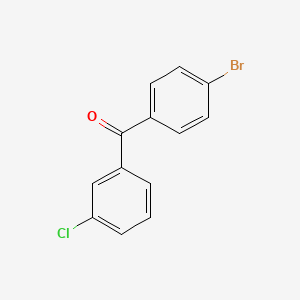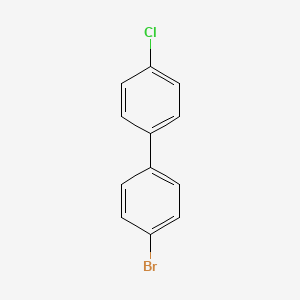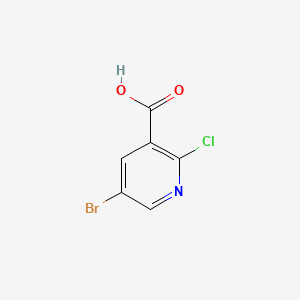
5-Bromo-2-chloronicotinic acid
Overview
Description
5-Bromo-2-chloronicotinic acid (5-BrCN) is an aromatic acid that has been used in a variety of scientific research applications. It is a versatile compound that has been studied for its potential in various biochemical, physiological, and therapeutic effects.
Scientific Research Applications
Biocatalysis and Chemical Synthesis
5-Bromo-2-chloronicotinic acid serves as a key intermediate in the synthesis of various chemicals, particularly in the agricultural and pharmaceutical sectors. Research has been conducted on developing efficient and environmentally friendly synthesis routes for this compound. For example, studies have focused on the biotransformation of related compounds, like 2-chloronicotinic acid, using specific bacterial strains (e.g., Rhodococcus erythropolis) or engineered enzymes (e.g., amidase from Pantoea sp.), to improve the production process of 2-chloronicotinic acid, which is closely related to this compound (Jin et al., 2011); (Tang et al., 2018).
Pharmaceutical and Radiolabeling Applications
This compound and its derivatives play a crucial role in the pharmaceutical industry. They are used in the synthesis of various drugs, such as SGLT2 inhibitors for diabetes therapy. The synthesis process often involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, as demonstrated in a study on the scalable preparation of a key intermediate for SGLT2 inhibitors (Zhang et al., 2022). Additionally, derivatives of this compound have been explored in the context of radiolabeling, particularly for creating bifunctional chelators for technetium, which are useful in diagnostic imaging (Meszaros et al., 2011).
Environmental Monitoring
The compound and its derivatives are also relevant in environmental monitoring. For example, ion chromatography coupled with photoinduced fluorescence detection has been used for the simultaneous determination of acetamiprid (a neonicotinoid insecticide) and its main metabolite 6-chloronicotinic acid in environmental samples. This methodology highlights the importance of such compounds in monitoring environmental contamination and understanding the impact of agricultural chemicals (Subhani et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound is used as a starting material in the synthesis of Nicofluprole, a novel insecticide . The specific interactions between 5-bromo-2-chloronicotinic acid and its targets, as well as the resulting changes, are yet to be reported .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
As it is used in the synthesis of Nicofluprole, an insecticide, it may have insecticidal properties . .
Action Environment
Factors such as temperature, pH, and presence of other chemicals can potentially affect the action of the compound. For instance, it is recommended to store the compound at room temperature .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloronicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, potentially inhibiting their activity. This interaction is crucial as it can affect metabolic pathways where NAD is a cofactor .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in oxidative stress response and inflammation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation, affecting their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity. Threshold effects have been noted, where a specific dosage range is required to observe significant biochemical and physiological changes. Toxic effects at high doses include liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide adenine dinucleotide phosphate (NADP)-dependent oxidoreductases, affecting metabolic flux and metabolite levels. These interactions can lead to alterations in the balance of metabolic intermediates, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its solubility and affinity for different cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect its function, as it may interact with different biomolecules depending on its location within the cell .
properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNYSJCAGUXDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376903 | |
| Record name | 5-bromo-2-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29241-65-4 | |
| Record name | 5-bromo-2-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

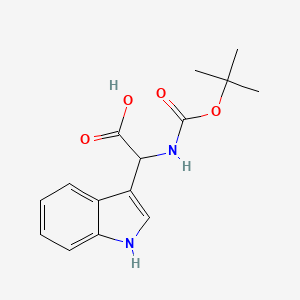
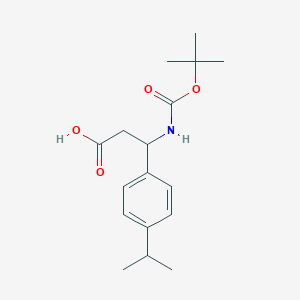
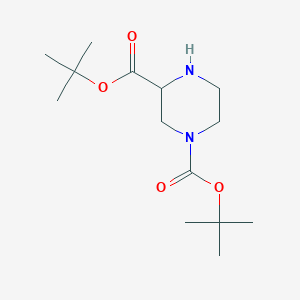
![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)

